![molecular formula C24H27NO7 B1525669 (2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1354487-27-6](/img/structure/B1525669.png)
(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
“(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid” is a chemical compound with the CAS Number: 1354487-27-6. It has a linear formula of C24H27NO7 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H27NO7/c1-24(2,3)32-23(29)25-14-19(13-20(25)21(26)27)31-18-11-9-17(10-12-18)22(28)30-15-16-7-5-4-6-8-16/h4-12,19-20H,13-15H2,1-3H3,(H,26,27)/t19-,20-/m0/s1 . This code can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 441.48 . The predicted boiling point is 347.0±42.0 °C, and the predicted density is 1.13±0.1 g/cm3 . It should be stored in a sealed, dry place, preferably in a freezer, under -20°C .Applications De Recherche Scientifique
Synthesis of Complex Polymers
Research by Hsiao et al. (2000) on the synthesis and properties of ortho-linked polyamides showcases the application of similar complex molecules in creating new polymer materials. These polymers, made from bis(ether-carboxylic acid) derivatives, display significant solubility in polar solvents, thermal stability, and the ability to form transparent, flexible films. This suggests the potential for using complex carboxylic acids in developing new materials with desirable mechanical and thermal properties (Hsiao, Yang, & Chen, 2000).
Derivatization and Analysis of Phenolic Acids
The work by Hušek (1992) on the fast derivatization and GC analysis of phenolic acids presents an analytical application where derivatives similar to the molecule could be utilized. By converting phenolic acids into derivatives amenable to gas chromatography, this approach enables the efficient analysis of these compounds, indicating the potential use of complex carboxylic acids in enhancing analytical methodologies (Hušek, 1992).
Catalysis and Organic Synthesis
The research by Das et al. (1981) exploring the reaction of tert-butoxy radicals with phenols underlines the utility of tert-butoxycarbonyl derivatives in organic synthesis. Such compounds can facilitate the generation of phenoxy radicals, crucial intermediates in various synthetic processes. This demonstrates the role of tert-butoxycarbonyl-protected compounds in mediating reactions that are foundational to synthesizing complex organic molecules (Das, Encinas, Steenken, & Scaiano, 1981).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Sivakumar et al. (2011) described the synthesis of lanthanide-based coordination polymers using aromatic carboxylic acids similar in complexity to the molecule of interest. These frameworks exhibit unique photophysical properties, suggesting the potential for developing new materials for optical applications or as sensors (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Propriétés
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxycarbonylphenoxy)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7/c1-24(2,3)32-23(29)25-14-19(13-20(25)21(26)27)31-18-11-9-17(10-12-18)22(28)30-15-16-7-5-4-6-8-16/h4-12,19-20H,13-15H2,1-3H3,(H,26,27)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWFOCUHBKIWEG-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



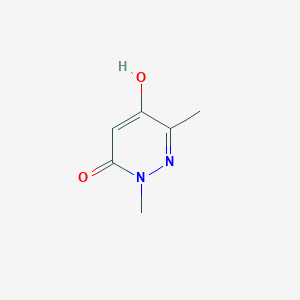
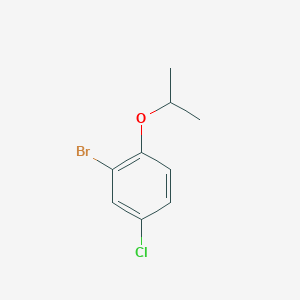
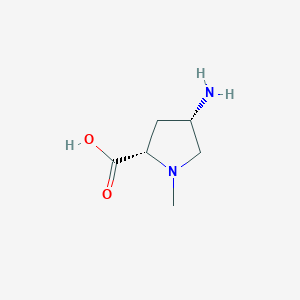
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine](/img/structure/B1525593.png)
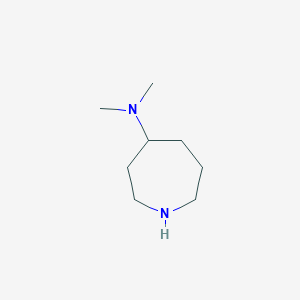

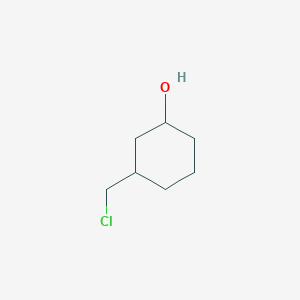

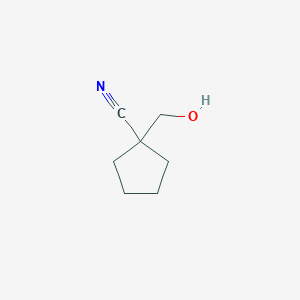
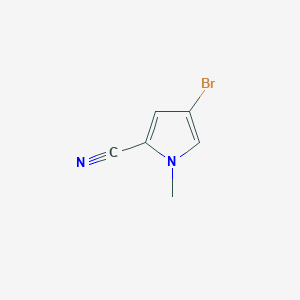
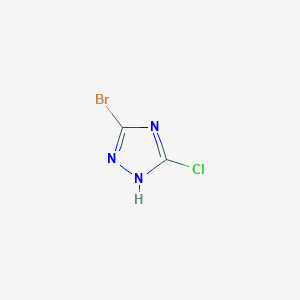
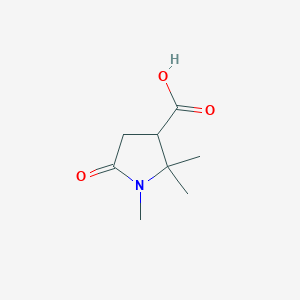
![Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1525608.png)
![[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1525609.png)